3-Chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine
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Overview
Description
3-Chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine is a useful research compound. Its molecular formula is C17H9Cl2F3N2 and its molecular weight is 369.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Pyridazine derivatives, including compounds similar to the one , have been a subject of extensive research due to their biological properties such as anti-tumor and anti-inflammatory activities. Recent studies have synthesized and characterized similar compounds, using techniques like NMR, IR, mass spectral studies, and single crystal X-ray diffraction. These compounds have been analyzed using Density Functional Theory (DFT) calculations to determine various quantum chemical parameters, energy levels, and to understand the nature of intermolecular interactions within their structures (Sallam et al., 2021).
Applications in Agriculture and Herbicide Development
Some pyridazine derivatives have been identified as possessing significant herbicidal activities. For example, a study synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their effectiveness as herbicides through various tests. Some of these compounds demonstrated strong herbicidal activities against certain plants, comparable to commercial herbicides (Xu et al., 2008).
Interaction with Biological Receptors
Certain pyridazine derivatives have shown to interact with central and mitochondrial benzodiazepine receptors. One study prepared and examined a series of these compounds for their selective interaction with these receptors, finding some to be more selective for mitochondrial receptors. This kind of interaction can be pivotal in developing drugs targeting specific receptor sites (Barlin et al., 1997).
Antimicrobial Properties
Research into pyridazine derivatives has also revealed some antimicrobial properties. Certain carbamoyl derivatives of pyridazine-N-oxides demonstrated activity against Trichomonas vaginalis, a type of parasitic infection, highlighting the potential of these compounds in developing new antimicrobial agents (Gavini et al., 1997).
Corrosion Inhibition
Pyridazine compounds have been studied for their potential as corrosion inhibitors. A theoretical study using DFT calculations explored the inhibitory action of four pyridazine derivatives on copper corrosion in nitric acid, demonstrating their effectiveness as inhibitors and providing insight into their potential industrial applications (Zarrouk et al., 2012).
Properties
IUPAC Name |
3-chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2/c1-8-14(9-2-4-10(18)5-3-9)16(17(19)24-23-8)15-12(21)6-11(20)7-13(15)22/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRQTMNDYRMPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=N1)Cl)C2=C(C=C(C=C2F)F)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.